2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Catalog No.
S13086581
CAS No.
648431-99-6
M.F
C18H8N2
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

CAS Number

648431-99-6

Product Name

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

IUPAC Name

2-(8-pyridin-2-ylocta-1,3,5,7-tetraynyl)pyridine

Molecular Formula

C18H8N2

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C18H8N2/c1(3-5-11-17-13-7-9-15-19-17)2-4-6-12-18-14-8-10-16-20-18/h7-10,13-16H

InChI Key

NJLWYHVKIAPYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC#CC#CC#CC2=CC=CC=N2

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a complex organic compound characterized by its unique tetrayne structure, which consists of a linear arrangement of alternating single and triple carbon-carbon bonds. This compound features two pyridine rings connected by an octatetrayne chain, making it a member of the polyynes family. The presence of the pyridine moieties imparts distinct electronic properties, enhancing its potential applications in organic electronics and materials science.

The reactivity of 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is influenced by its structure. Key reactions include:

  • Cyclization Reactions: The compound can undergo cyclization facilitated by transition metal catalysts, such as palladium or iridium complexes. These reactions often yield various cyclic products through mechanisms like [2+2+2] cycloaddition or oxidative cyclization .
  • Functionalization: The terminal alkyne groups can be functionalized through nucleophilic addition or electrophilic substitution reactions, allowing for the introduction of various functional groups that can modify its properties and reactivity .

The synthesis of 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves:

  • Coupling Reactions: A common method includes the coupling of appropriate pyridine derivatives with a tetrayne precursor. For example, the use of Sonogashira or Glaser coupling reactions can facilitate the formation of the tetrayne backbone .
  • Metal-Catalyzed Reactions: Transition metal-catalyzed reactions are frequently employed to construct the tetrayne framework efficiently. These methods allow for precise control over reaction conditions and product selectivity .

The unique structure of 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine lends itself to various applications:

  • Organic Electronics: Its conjugated system makes it a candidate for use in organic semiconductors and photovoltaic devices.
  • Sensors: The compound's electronic properties may be exploited in sensor applications due to its ability to interact with different analytes.
  • Materials Science: As a component in advanced materials, it could enhance the mechanical and thermal properties of composites .

Interaction studies involving 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine focus on its potential interactions with biomolecules and other chemical species. Preliminary studies suggest that compounds with similar structures can exhibit significant binding affinities for proteins and nucleic acids due to their planar structures and electron-rich nature. Such interactions could pave the way for novel therapeutic agents or diagnostic tools .

Several compounds share structural similarities with 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,4-DiphenylbutadiyneDieneShorter conjugation length; more stable
1,8-Diphenyl-octa-1,3,5-triyneTriyneFewer triple bonds; different electronic properties
4-Nitrophenyl-octa-1,3,5-triyneTriyneElectron-withdrawing nitro group; enhanced reactivity
2-Methyl-6-(4-(methylthio)phenyl)hexa-3,5-diyn-2-olDiol with alkynesFunctionalized with hydroxyl groups; increased solubility

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups and conjugation lengths. The unique octatetrayne structure of 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine provides it with unique electronic characteristics that differentiate it from other related compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

252.068748264 g/mol

Monoisotopic Mass

252.068748264 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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